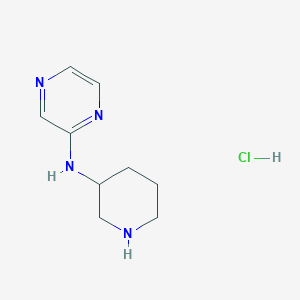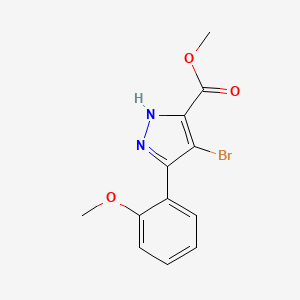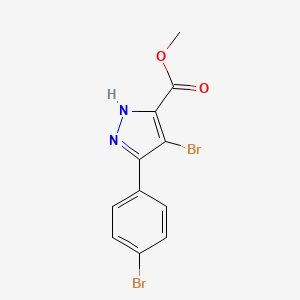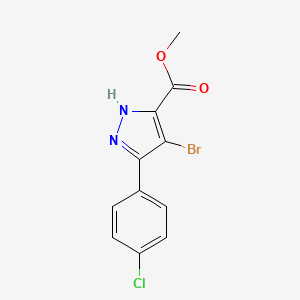
4-(Cyclohexylamino)butanenitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photolysis in Organic Chemistry
4-Chloroaniline and derivatives like 4-(Cyclohexylamino)butanenitrile undergo efficient photoheterolysis in polar media. This process leads to the generation of triplet phenyl cations, which are crucial intermediates in organic synthesis. These cations demonstrate interesting reactivity, such as adding to starting substrates or being reduced to anilines, depending on the solvent used. This finding highlights the role of these compounds in studying reaction mechanisms and developing new synthetic pathways in organic chemistry (Guizzardi et al., 2001).
Enzymatic Resolution and Synthesis
The enzymatic resolution of related compounds like 3-hydroxy-4-(tosyloxy)butanenitrile has been studied using various lipases. This process is important for obtaining optically pure intermediates for synthesizing compounds like GABOB and Carnitine Hydrochloride. Such methodologies are significant in producing enantiomerically pure pharmaceuticals and fine chemicals, demonstrating the versatility of 4-(Cyclohexylamino)butanenitrile and its derivatives in synthetic organic chemistry (Kamal et al., 2007).
Catalysis in Chemical Synthesis
4,4′-(Butane-1,4-diyl)bis derivatives have been used as catalysts for promoting the synthesis of complex organic molecules like polyhydroquinoline derivatives. These catalysts are efficient, reusable, and facilitate reactions under solvent-free conditions, indicating their potential in green chemistry and sustainable synthesis approaches (Goli-Jolodar et al., 2016).
Biosynthesis of Bulk Chemicals
Compounds similar to 4-(Cyclohexylamino)butanenitrile have been studied in the biosynthesis of chemicals like 1,2,4-butanetriol from glucose. Such research is crucial for developing bio-based routes for producing important chemicals, reducing reliance on petroleum-based feedstocks, and enhancing sustainability in chemical manufacturing (Li et al., 2014).
Novel Synthetic Routes in Organic Chemistry
Derivatives of 4-(Cyclohexylamino)butanenitrile have been used to develop new synthetic routes for complex organic structures like cycloalkeno[1,2-d]furo[2,3-b]pyridines. These findings showcase the compound's role in expanding the toolbox of organic chemists, enabling the synthesis of novel and structurally complex molecules (Okuda et al., 2010).
Propiedades
IUPAC Name |
4-(cyclohexylamino)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGYWXMTBKOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylamino)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



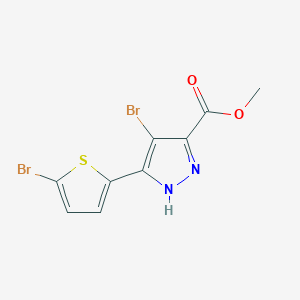

![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)
acetate](/img/structure/B1419927.png)


